molecular formula C13H18ClNO3 B2843776 5-Methoxy-2-piperidin-1-ylbenzoic acid;hydrochloride CAS No. 2248269-08-9

5-Methoxy-2-piperidin-1-ylbenzoic acid;hydrochloride

Cat. No.: B2843776
CAS No.: 2248269-08-9
M. Wt: 271.74
InChI Key: LQOXGTSPJWYQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-piperidin-1-ylbenzoic acid;hydrochloride: is a chemical compound with the molecular formula C13H17NO3·HCl and a molecular weight of 271.74 g/mol . It is a derivative of benzoic acid, featuring a methoxy group at the 5-position and a piperidinyl group at the 2-position. This compound is typically found in a hydrochloride salt form, which enhances its solubility in water and other polar solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-piperidin-1-ylbenzoic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxybenzoic acid.

    Formation of Intermediate: The carboxylic acid group of 5-methoxybenzoic acid is activated using a coupling reagent such as thionyl chloride (SOCl2) to form the corresponding acid chloride.

    Nucleophilic Substitution: The acid chloride is then reacted with piperidine under basic conditions to form 5-methoxy-2-piperidin-1-ylbenzoic acid.

    Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, resulting in the formation of 5-hydroxy-2-piperidin-1-ylbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperidinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules that target specific receptors or enzymes.

Industry:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-piperidin-1-ylbenzoic acid;hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 2-Methoxy-5-piperidin-1-ylbenzoic acid
  • 5-Hydroxy-2-piperidin-1-ylbenzoic acid
  • 5-Methoxy-2-piperidin-1-ylbenzyl alcohol

Comparison:

Properties

IUPAC Name

5-methoxy-2-piperidin-1-ylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-17-10-5-6-12(11(9-10)13(15)16)14-7-3-2-4-8-14;/h5-6,9H,2-4,7-8H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOXGTSPJWYQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCCCC2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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